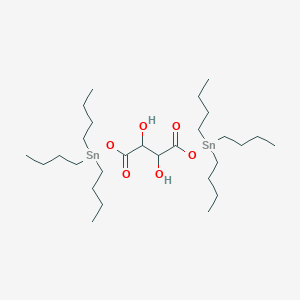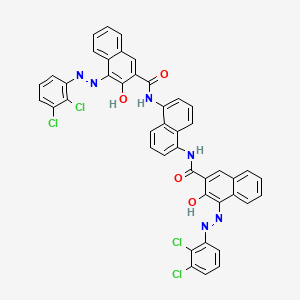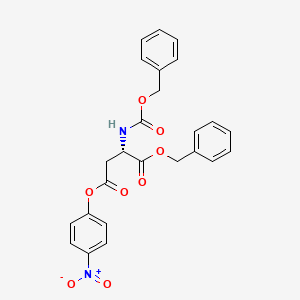![molecular formula C15H14N2O2S B13805361 (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester CAS No. 57626-46-7](/img/structure/B13805361.png)
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is a heterocyclic compound that combines the structural motifs of imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-B]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(4-Bromophenyl)imidazo[2,1-B]thiazol-3-YL]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic activity against various human tumor cell lines.
[6-(4-Chlorophenyl)imidazo[2,1-B]thiazol-3-YL]acetic acid hydrazide: This derivative has demonstrated significant antiproliferative activity against multiple cancer cell lines.
Uniqueness
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is unique due to its specific structural features and the combination of imidazole and thiazole rings.
Propriétés
Numéro CAS |
57626-46-7 |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
ethyl 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetate |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-14(18)8-12-10-20-15-16-13(9-17(12)15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Clé InChI |
UGRRTOSUOZAXBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)

![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)






